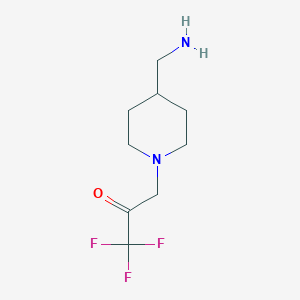

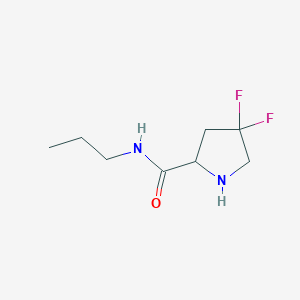

3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Overview

Description

The compound is a derivative of piperidine . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varied. For instance, one study found that a compound with a piperidine moiety made H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : Novel synthetic methods for related compounds, such as piperidine derivatives, have been developed to facilitate research in medicinal chemistry. For example, a series of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized via a one-pot reaction, demonstrating the compound's utility in creating insecticidal agents (Jiang et al., 2013). This showcases the compound's potential in developing biologically active molecules.

- Chemical Analysis and Applications : Research has also focused on the chemical structure analysis and potential biological applications of piperidin-1-yl derivatives. For instance, the crystal structure of certain piperidinium compounds was determined, providing insights into their potential interactions in biological systems (Jasinski et al., 2009).

Biological and Medicinal Applications

- Antimicrobial Activity : The antimicrobial potential of fluoroquinolone derivatives containing piperidin-1-yl groups has been explored. Studies indicate that some compounds exhibit promising antimicrobial activities, suggesting the utility of piperidin-1-yl derivatives in developing new antimicrobial agents (Srinivasan et al., 2010).

- Antipsychotic Potential : Compounds with piperidin-1-yl groups have been evaluated for their antipsychotic potential. Research into conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors highlights the importance of structural elements in developing antipsychotic drugs (Raviña et al., 2000).

Advanced Material and Ligand Synthesis

- Coordination Chemistry : Studies on the role of ligands containing piperidin-1-yl groups in the unique coordination chemistry of copper (II) have revealed significant insights into the influence of these compounds on the synthesis of complex materials (Majumder et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound this compound interacts with its target, the Serine/threonine-protein kinase Chk1, to mediate cell cycle arrest and activate DNA repair mechanisms

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation and DNA repair . By interacting with the Serine/threonine-protein kinase Chk1, this compound can influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action involve the arrest of the cell cycle and the activation of DNA repair mechanisms These effects are a result of the compound’s interaction with the Serine/threonine-protein kinase Chk1

Safety and Hazards

Future Directions

The future directions for research on piperidine derivatives are promising. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

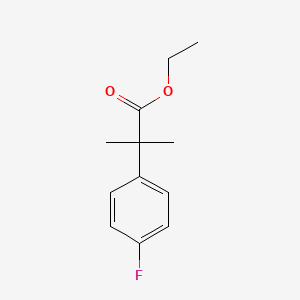

3-[4-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWQIISMKPKUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)